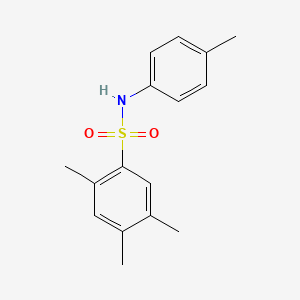

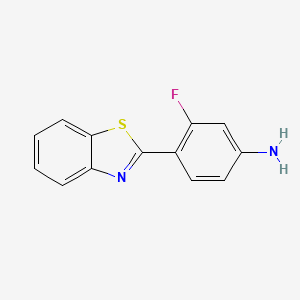

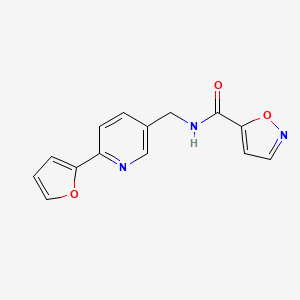

![molecular formula C17H17FN4O3 B2514854 N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219905-95-9](/img/structure/B2514854.png)

N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely shares structural and functional characteristics with the compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related pyrazolo-pyridine derivatives with various substitutions that exhibit biological activity, particularly in the context of cancer research.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of a fluorophenyl-pyrazolopyrimidine derivative was achieved by condensation of dimethylamine with a pyrazolopyrimidine intermediate, which was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with a fluorinated butane-dione and subsequent saponification . Similarly, the synthesis of a difluoro-pyrazolopyridine compound involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to a compound with potential as a PET imaging agent . These examples suggest that the synthesis of the compound would also be complex and require careful planning of each synthetic step to ensure the correct placement of functional groups.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray crystallography, as seen in the study of a fluorophenyl-pyrazolopyrimidine derivative . The crystal structure provides valuable information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. The presence of fluorine atoms and other substituents can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its biological activity.

Chemical Reactions Analysis

The chemical reactions involving these compounds are often related to their biological activity. For example, the fluorophenyl-pyrazolopyrimidine derivative showed effective inhibition of cancer cell proliferation . The introduction of fluorine atoms and other functional groups can enhance the compound's ability to interact with specific enzymes or receptors, as demonstrated by the dual c-Met/VEGFR2 tyrosine kinase inhibitors . These reactions are typically studied in vitro using various biochemical assays to determine inhibitory concentrations (IC50) and selectivity profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, stability, and pharmacokinetic profiles, are essential for their potential therapeutic application. The compounds described in the papers possess favorable pharmacokinetic profiles and have shown efficacy in vivo in tumor xenograft models in mice . These properties are influenced by the molecular structure, particularly the presence of functional groups that can affect the compound's distribution, metabolism, and excretion in biological systems.

Wissenschaftliche Forschungsanwendungen

Discovery and Inhibitory Activities

The compound N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide belongs to a class of compounds studied for their potential as kinase inhibitors, particularly Met kinase inhibitors. Schroeder et al. (2009) discovered a similar compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), which exhibited potent inhibitory activities and was advanced into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Synthesis and Radiotracing

Katoch-Rouse and Horti (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a radiotracer for studying cannabinoid receptors in the brain using positron emission tomography. This work demonstrates the potential for synthesizing fluorine-substituted pyrazole carboxamides as radiotracers (Katoch-Rouse & Horti, 2003).

Cytotoxic Activity

Hassan et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, which include compounds similar to the specified compound. These were investigated for their cytotoxicity against various human cancer cell lines. This research highlights the potential of such compounds in cancer therapy (Hassan et al., 2015).

Antitubercular and Antibacterial Activities

Bodige et al. (2019) studied pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, exhibiting antitubercular and antibacterial activities. This study suggests the potential of structurally similar compounds in treating bacterial infections (Bodige et al., 2019).

Antiallergic Activity

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with antiallergic activity. These compounds showed potential as antiallergic agents, suggesting a similar possibility for the target compound (Nohara et al., 1985).

Intermediate for Fluorophores

Castillo et al. (2018) demonstrated the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores, indicating the potential of structurally related compounds in fluorescent probe development (Castillo et al., 2018).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3/c1-25-8-4-7-22-9-11(15-12(10-22)17(24)21-20-15)16(23)19-14-6-3-2-5-13(14)18/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAAXKGBQAKMAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

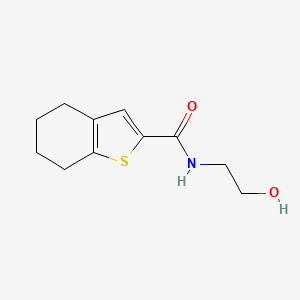

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)

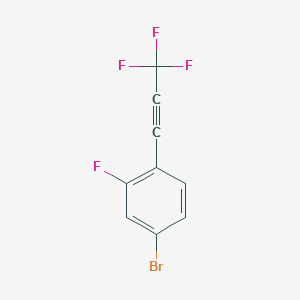

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

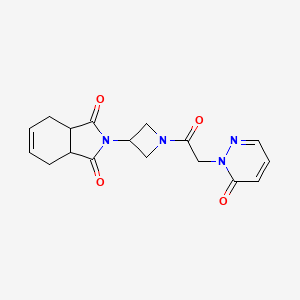

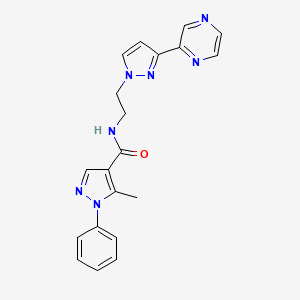

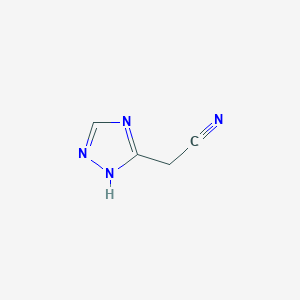

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)

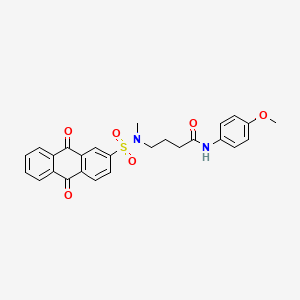

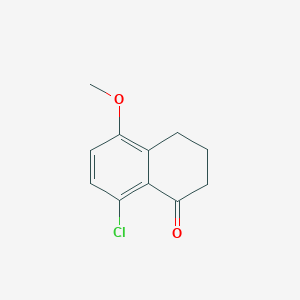

![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)